An In-depth Technical Guide to 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride
An In-depth Technical Guide to 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Their prevalence in drug design stems from their ability to confer favorable pharmacokinetic properties and to serve as versatile platforms for structural modification.[2] This guide provides a detailed technical overview of a specific, yet less documented, piperidine derivative: 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS Number: 1177350-61-6).[3]
Due to the limited publicly available data for this specific compound, this guide will also draw upon information from closely related and well-characterized analogs, such as 2-methylpiperidine and piperidine hydrochloride, to provide a comprehensive and practical resource for researchers. All information derived from analogous compounds will be clearly indicated.
Chemical Identity and Physicochemical Properties
CAS Number: 1177350-61-6[3]
Synonyms: 2-((Methylthio)methyl)piperidine hydrochloride[3]
Molecular Formula: C₇H₁₆ClNS[3]
Molecular Weight: 181.73 g/mol [3]
Physicochemical Data
| Property | 2-[(Methylsulfanyl)methyl]piperidine hydrochloride | 2-Methylpiperidine (Free Base) |
| Molecular Formula | C₇H₁₆ClNS[3] | C₆H₁₃N[4] |
| Molecular Weight | 181.73 g/mol [3] | 99.17 g/mol [4] |
| Appearance | Not specified (likely a solid) | Colorless to yellow liquid[2] |
| Melting Point | Not available | -13 °C[5] |
| Boiling Point | Not available | 118-119 °C (at 753 mmHg)[4] |
| Solubility | Not available (expected to be soluble in water) | Soluble in water[6] |
| Density | Not available | 0.844 g/mL at 25 °C[4] |
| pKa | Not available | Not available |
| LogP (Computational) | 1.9133[3] | Not available |
| Topological Polar Surface Area (TPSA) | 12.03 Ų[3] | Not available |
Proposed Synthesis
An experimentally validated, step-by-step protocol for the synthesis of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride is not currently published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and methodologies for the synthesis of similar piperidine derivatives.[1][7]
A logical approach would involve the nucleophilic substitution of a suitable leaving group on a 2-(halomethyl)piperidine derivative with a methylthiolate source. The resulting free base can then be converted to the hydrochloride salt.
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
N-Boc-2-(hydroxymethyl)piperidine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of N-Boc-2-(chloromethyl)piperidine
-
To a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of N-Boc-2-[(methylsulfanyl)methyl]piperidine
-
Dissolve the crude N-Boc-2-(chloromethyl)piperidine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Synthesis of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride
-
Dissolve the purified N-Boc-2-[(methylsulfanyl)methyl]piperidine (1.0 eq) in a minimal amount of diethyl ether.
-
Add a 4M solution of HCl in 1,4-dioxane (2.0 eq) dropwise with stirring.
-
A precipitate should form. Continue stirring for 1-2 hours at room temperature.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-[(Methylsulfanyl)methyl]piperidine hydrochloride.
Potential Applications in Drug Discovery
While specific applications for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride are not documented, the broader class of piperidine derivatives is of significant interest in drug development.[1] The introduction of a methylsulfanylmethyl group at the 2-position of the piperidine ring offers several potential advantages for medicinal chemists:
-
Modulation of Lipophilicity: The thioether moiety can influence the overall lipophilicity of the molecule, potentially impacting its solubility, membrane permeability, and pharmacokinetic profile.
-
Introduction of a Hydrogen Bond Acceptor: The sulfur atom can act as a weak hydrogen bond acceptor, providing an additional point of interaction with biological targets.
-
Metabolic Stability: The thioether linkage may offer different metabolic pathways compared to more common functional groups, potentially leading to improved metabolic stability.
-
Scaffold for Further Functionalization: The sulfur atom can be oxidized to a sulfoxide or sulfone, providing further opportunities for structural diversification and modulation of electronic and steric properties.
Given these characteristics, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents targeting a wide range of diseases.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS 1177350-61-6) is not publicly available. Therefore, it is imperative to handle this compound with extreme caution, assuming it possesses hazards similar to or greater than its structural analogs, such as 2-methylpiperidine and other corrosive and toxic piperidine derivatives.[5][8]
Expected Hazards (based on analogs):
-
Corrosive: Likely to cause severe skin burns and eye damage.[8]
-
Toxic: May be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Irritant: May cause respiratory irritation.
Recommended Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures (based on analogs):
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Spectroscopic Data
No publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride was found. Researchers synthesizing or working with this compound should perform their own analytical characterization to confirm its identity and purity.
Conclusion
2-[(Methylsulfanyl)methyl]piperidine hydrochloride is a piperidine derivative with potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is scarce, this guide provides a comprehensive overview based on available information and data from closely related analogs. The proposed synthetic route offers a viable starting point for its preparation, and the outlined safety precautions are essential for its handling. Further research into the properties and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
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PubChem. 2-Methylpiperidine hydrochloride. [Link]
- Kozlov, N. S.; Gusak, K. N. Synthesis of piperidine derivatives. XVII. Synthesis of some derivatives of 2-methyl- and 2,6-dimethylpiperidines. Zhurnal Obshchei Khimii1961, 31, 124-127.
- O'Hagan, D. Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and functionalities.
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Sincere Chemicals. The Versatility of Methyl Piperidine Derivatives. [Link]
- Google Patents. Synthetic method of piperidine hydrochloride.
-
ChemSrc. (S)-2-METHYLPIPERIDINE HYDROCHLORIDE. [Link]
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NIST. 2-Methylpiperidine. [Link]
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The Good Scents Company. 2-methyl piperidine. [Link]
- Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
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The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
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ChemWhat. 2-METHYL-PIPERIDINE HYDROCHLORIDE CAS#: 5119-88-0. [Link]
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The Good Scents Company. 2-methyl piperidine. [Link]
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PubChem. 2-Methylpiperidine hydrochloride. [Link]
-
Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]
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